
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®-: is a complex organic compound with a unique structure that combines elements of furan and quinoline. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Furo(3,2-c)chinolin-4(2H)-on, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und Lösungsmittel, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die skalierbar und kostengünstig sind. Diese Verfahren beinhalten häufig die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Wahl der Rohstoffe und Reaktionsbedingungen ist entscheidend, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Furo(3,2-c)chinolin-4(2H)-on, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Chinolin-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Dihydro-Derivate mit veränderten biologischen Aktivitäten ergeben.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so seine chemische Vielfalt erweitern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Chinolin-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten führt.
Wissenschaftliche Forschungsanwendungen
Furo(3,2-c)chinolin-4(2H)-on, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und Arzneimittel.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Furo(3,2-c)chinolin-4(2H)-on, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind unerlässlich, um sein volles Potenzial und seine therapeutischen Anwendungen zu verstehen.
Wirkmechanismus
The mechanism of action of Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Boc-4-AP (tert-Butyl 4-(phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.
Salvinorin A: Ein Naturstoff, der in Diels-Alder-Reaktionen zur Synthese neuer organischer Verbindungen verwendet wird.
Einzigartigkeit
Furo(3,2-c)chinolin-4(2H)-on, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- ist aufgrund seiner spezifischen Struktur, die Elemente von Furan und Chinolin kombiniert, einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
60354-62-3 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2R)-2-(2-hydroxypropan-2-yl)-5-methyl-2,3-dihydrofuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2,18)12-8-10-13(19-12)9-6-4-5-7-11(9)16(3)14(10)17/h4-7,12,18H,8H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
CHFLECGFLPRCNV-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)([C@H]1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Kanonische SMILES |
CC(C)(C1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


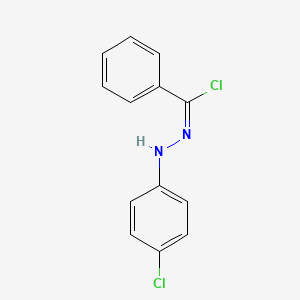
![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
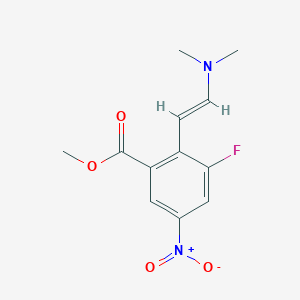
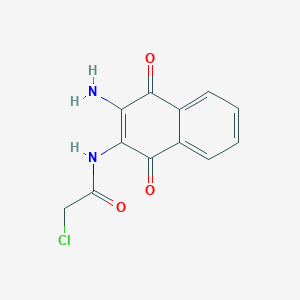
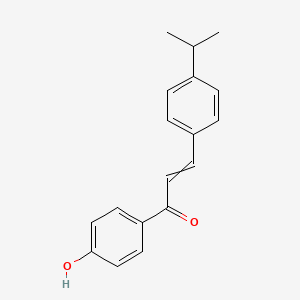

![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)

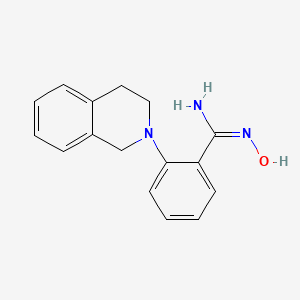
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)




